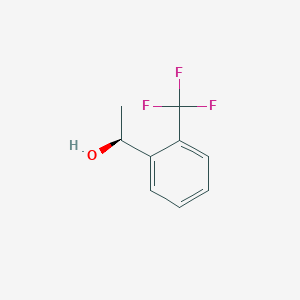

(S)-1-(2-(Trifluoromethyl)phenyl)ethanol

Übersicht

Beschreibung

(S)-1-(2-(Trifluoromethyl)phenyl)ethanol is a chiral alcohol compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanol moiety. This compound is of significant interest due to its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 2-(trifluoromethyl)acetophenone using a biocatalyst such as Geotrichum silvicola . This biotransformation process is enhanced by the use of deep eutectic solvents and cyclodextrins, which improve substrate concentration and cell membrane permeability .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of whole microbial cells or isolated enzymes to achieve high enantioselectivity and yield. The reaction conditions are optimized to enhance the conversion efficiency and productivity, making the process cost-effective and scalable .

Analyse Chemischer Reaktionen

Biocatalytic Reduction

This compound is synthesized via stereoselective bioreduction of 2-(trifluoromethyl)acetophenone using Galactomyces silvicola as the biocatalyst. The optimized system achieved >99.2% enantiomeric excess (ee) and improved substrate loading through synergistic use of co-solvents and cyclodextrins :

| Parameter | Buffer System | ChAc/Cys-MCD System | Improvement |

|---|---|---|---|

| Substrate loading (mM) | 15 | 100 | 6.7× |

| Product yield (g/L) | 4.8 | 11.5 | 2.4× |

| Key additives | None | ChAc/Cys + MCD | – |

Mechanism : NADH-dependent ketone reductase activity selectively reduces the ketone to the (S)-alcohol. Choline acetate/cysteine (ChAc/Cys) enhances mass transfer, while methylated-β-cyclodextrin (MCD) improves substrate solubility and membrane permeability .

Nucleophilic Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions under Mitsunobu-like conditions or strong bases:

Example 2: Alkylation with Sodium Hydride

Formation of 2-fluoro-6-[1-(2-trifluoromethylphenyl)-ethoxy]-benzonitrile:

| Parameter | Detail |

|---|---|

| Base | Sodium hydride (NaH) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 0°C → rt |

| Reaction time | 2 hours |

| Yield | 99% |

Application : Intermediate in quinazoline-2,4-diamine synthesis .

Esterification and Oxidation

The hydroxyl group undergoes esterification with acyl chlorides or anhydrides. Oxidation via reagents like pyridinium chlorochromate (PCC) converts the alcohol to 2-(trifluoromethyl)acetophenone, though specific experimental data for this compound is not explicitly reported in the provided sources.

Wissenschaftliche Forschungsanwendungen

Role in Cancer Therapy

(S)-1-(2-(Trifluoromethyl)phenyl)ethanol is particularly noteworthy for its potential in developing Polo-like kinase 1 (Plk1) inhibitors. Plk1 is crucial for cell division, and its inhibition is a target for new cancer therapies. The compound has been studied for its ability to modulate pathways associated with cell proliferation and survival, making it a candidate for further pharmacological studies .

Neuroprotective Agents

Research indicates that this compound can serve as a building block for neuroprotective agents aimed at treating neurological disorders. Its interactions with various biological targets suggest it may influence pathways related to neuroprotection and cellular signaling .

Asymmetric Catalysis

The chiral nature of this compound makes it suitable for use in asymmetric catalysis. Asymmetric catalysts are essential in synthesizing chiral molecules with high enantioselectivity, allowing for the preferential production of one enantiomer over another. Ongoing research aims to explore its effectiveness in catalyzing various reactions, potentially leading to the development of new catalytic processes .

Synthesis and Derivatives

Several methods exist for synthesizing this compound, often involving the use of biocatalysts or traditional organic synthesis techniques. The compound's structural similarity to other trifluoromethyl-substituted phenols allows for the exploration of various derivatives that may exhibit unique biological activities.

Wirkmechanismus

The mechanism of action of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol involves its interaction with specific enzymes or receptors in biological systems. For example, it can act as a substrate for alcohol dehydrogenases, which catalyze its conversion to the corresponding ketone or aldehyde . The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- ®-1-(2-(Trifluoromethyl)phenyl)ethanol

- (S)-1-(3-(Trifluoromethyl)phenyl)ethanol

- (S)-1-(4-(Trifluoromethyl)phenyl)ethanol

Uniqueness

(S)-1-(2-(Trifluoromethyl)phenyl)ethanol is unique due to its specific stereochemistry and the position of the trifluoromethyl group on the phenyl ring. This configuration imparts distinct chemical and physical properties, such as higher reactivity and stability, compared to its isomers .

Biologische Aktivität

(S)-1-(2-(Trifluoromethyl)phenyl)ethanol is a chiral compound with significant potential in medicinal chemistry, particularly as a building block for various therapeutic agents. Its unique structural features, including the trifluoromethyl group, enhance its biological activity and interactions with biological targets.

- Molecular Formula : C₉H₉F₃O

- Molecular Weight : 190.16 g/mol

- Chirality : The compound is chiral, making it a candidate for asymmetric synthesis, which is crucial for producing specific enantiomers in drug development.

Synthesis Methods

- Chemical Synthesis : Traditional chemical methods have been employed to produce this compound, often involving complex reaction pathways.

- Biocatalytic Methods : Recent studies have focused on biotransformation processes using microbial systems. For instance, Geotrichum silvicola has been utilized to efficiently synthesize this compound in deep eutectic solvents, showcasing the advantages of biocatalysis in terms of yield and environmental sustainability .

Anticancer Potential

This compound has been identified as a precursor for Polo-like kinase 1 (Plk1) inhibitors. Plk1 plays a critical role in cell division, and its inhibition is a promising strategy for cancer therapy. Research indicates that compounds derived from this compound can significantly affect cellular proliferation and apoptosis in cancer cell lines.

Neuroprotective Properties

The compound is also being explored for its neuroprotective effects. It serves as a building block for synthesizing neuroprotective agents that target neurological disorders. Studies have shown that the trifluoromethyl group enhances the compound's lipophilicity, which may improve its ability to cross the blood-brain barrier and interact with neurological targets .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties, particularly against Staphylococcus aureus and methicillin-resistant strains (MRSA). The presence of the trifluoromethyl group has been linked to increased potency against these pathogens .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

(1S)-1-[2-(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6,13H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHBIJJTMFYTPY-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.